molecular formula C16H21N3O3S B4890657 [1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N,N'-diethylcarbamimidothioate

[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N,N'-diethylcarbamimidothioate

Cat. No.: B4890657
M. Wt: 335.4 g/mol
InChI Key: CDECIFSKOZYFFG-UHFFFAOYSA-N
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Description

[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N,N’-diethylcarbamimidothioate: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a dioxopyrrolidin ring, and a diethylcarbamimidothioate moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N,N’-diethylcarbamimidothioate typically involves multiple steps, starting with the preparation of the core pyrrolidinone structure. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The methoxyphenyl group is introduced via electrophilic aromatic substitution, while the diethylcarbamimidothioate moiety is attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N,N’-diethylcarbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamimidothioate moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, [1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N,N’-diethylcarbamimidothioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful for investigating cellular processes and pathways.

Medicine

In medicine, [1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N,N’-diethylcarbamimidothioate is being explored for its potential therapeutic applications. Its unique structure may allow it to act as a modulator of specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials and coatings. Its chemical properties make it suitable for applications requiring high stability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of [1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N,N’-diethylcarbamimidothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N,N’-dimethylcarbamimidothioate
  • [1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N,N’-diethylcarbamimidothioate

Uniqueness

Compared to similar compounds, [1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N,N’-diethylcarbamimidothioate exhibits unique properties due to the presence of the diethylcarbamimidothioate moiety. This structural feature enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N,N'-diethylcarbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-4-17-16(18-5-2)23-13-10-14(20)19(15(13)21)11-7-6-8-12(9-11)22-3/h6-9,13H,4-5,10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDECIFSKOZYFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=NCC)SC1CC(=O)N(C1=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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